Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Description
Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a triazine derivative characterized by a 1,2,4-triazine core substituted with a hydroxy group at position 5, a methyl group at position 6, and a sulfanyl-linked ethyl acetate moiety at position 2. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
ethyl 2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-6(12)4-15-8-9-7(13)5(2)10-11-8/h3-4H2,1-2H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOLALBQSQFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate typically involves the reaction of 5-hydroxy-6-methyl-1,2,4-triazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced triazine derivative.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Ethyl [(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
- Structure : The 5- and 6-positions are substituted with phenyl groups instead of hydroxy and methyl.
- However, the absence of a hydroxy group reduces hydrogen-bonding capacity compared to the target compound .
- Synthesis : Similar esterification methods are employed, but the starting materials involve diphenyl-substituted triazine precursors.
Ethyl 2-(6-Benzyl-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazin-3-yl)acetate
- Structure : Features a fused thiazolo-triazine ring system with a benzyl group and a ketone at position 5.
- Activity : Demonstrated antibacterial properties in vitro, suggesting that the thiazole fusion enhances bioactivity compared to simpler triazine derivatives .
- Synthesis : Requires polyphosphoric acid-mediated cyclization, differing from the target compound’s straightforward esterification .
Functional Group Modifications
[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic Acid
Ethyl 2-{[7-Fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate
- Structure : Incorporates a fluorinated thiochromene ring and a triazole substituent.
- Crystallography : The planar thiochromene and triazole groups create a dihedral angle of 53.3°, influencing molecular packing via C–H⋯O hydrogen bonds. This contrasts with the target compound’s simpler triazine-based lattice interactions .
Agrochemical Analogs
Metsulfuron-Methyl
- Structure : A sulfonylurea herbicide with a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group.
- Activity: Inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Comparative Data Table
Research Implications
- Drug Design : The hydroxy group in the target compound offers a site for hydrogen bonding, which could be exploited in enzyme inhibition. Thiazolo-triazine analogs demonstrate that ring fusion enhances antibacterial activity .
- Agrochemical Potential: Structural similarities to ALS inhibitors like metsulfuron-methyl suggest that introducing sulfonylurea moieties could yield novel herbicides .
- Crystallographic Behavior : Hydrogen-bonding patterns (e.g., C–H⋯O in ) and steric effects (e.g., diphenyl groups in ) guide crystal engineering for improved stability .
Biological Activity
Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, characterization, and various pharmacological evaluations.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy were employed to confirm the structure and purity of the synthesized compound. The synthesis pathway typically involves:
- Formation of the triazine ring : Utilizing starting materials with thiourea derivatives.
- Introduction of the ethyl acetate moiety : Achieved through esterification reactions.
Antioxidant Activity
This compound has shown promising antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods demonstrated significant free radical scavenging activity. The results indicate that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Antimicrobial Activity
The compound was tested against various bacterial strains to evaluate its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 40 |
The results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Antidiabetic Potential
Inhibition studies on glucose-6-phosphatase (G6Pase), an important enzyme in glucose metabolism, revealed that the compound has potential antidiabetic properties. The inhibition percentage was measured at varying concentrations.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These findings suggest that this compound may serve as a lead compound for developing new antidiabetic agents.
Case Study 1: Antioxidant Efficacy in Animal Models
In a study involving Swiss male albino mice, the antioxidant effects of the compound were assessed by measuring lipid peroxidation levels in liver tissues after administration. The results indicated a significant reduction in malondialdehyde levels compared to control groups treated with standard antioxidants.
Case Study 2: Antimicrobial Activity Assessment
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical applications showed marked improvement within a week compared to those receiving placebo treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
